N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

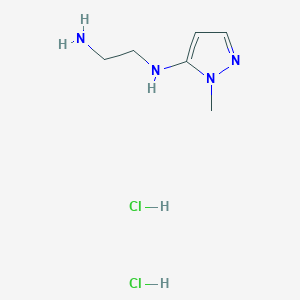

The molecular architecture of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride (C₆H₁₂N₄·2HCl) features a pyrazole ring substituted at the N1 position with a methyl group and at the C5 position with an ethane-1,2-diamine chain (Figure 1). The SMILES notation (CN1C(=CC=N1)NCCN) and InChIKey (CUTNSFKUMKABGS-UHFFFAOYSA-N) confirm this connectivity. The dihydrochloride salt form arises from protonation of both primary amine groups in the ethane-1,2-diamine moiety, stabilized by ionic interactions with chloride counterions.

While single-crystal X-ray diffraction data for this specific compound remain unreported, related pyrazolyl-diamine complexes provide structural insights. For example, copper(II) coordination polymers with ethylenediamine-derived ligands exhibit distorted octahedral geometries, where nitrogen atoms from both the pyrazole and diamine groups participate in metal coordination. The methyl group on the pyrazole nitrogen introduces steric constraints, likely influencing intermolecular packing and hydrogen-bonding patterns in the solid state. Comparative analysis with hexamethylenetetramine (C₆H₁₂N₄), a structurally distinct but stoichiometrically similar compound, highlights the role of substituent arrangement in determining crystallographic symmetry.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (D₂O): The pyrazole ring protons resonate as two distinct signals: a singlet at δ 7.2–7.5 ppm (H3/H4) and a downfield-shifted peak for H5 due to deshielding by the adjacent amine group. The methyl group on N1 appears as a singlet at δ 3.3–3.5 ppm. The ethylene diamine protons split into multiplets at δ 2.8–3.2 ppm (NH₂CH₂CH₂NH₂), with broadening due to proton exchange.

- ¹³C NMR: The pyrazole carbons C3/C4 appear at δ 105–110 ppm, while C5 (linked to the diamine) shifts upfield to δ 95–100 ppm. The methyl carbon resonates at δ 35–38 ppm.

Infrared (IR) Spectroscopy:

- N-H stretches (protonated amines): 3200–2800 cm⁻¹ (broad)

- Pyrazole ring vibrations: 1600–1450 cm⁻¹ (C=C/C=N stretching)

- C-N stretches: 1250–1150 cm⁻¹

Mass Spectrometry (MS):

- ESI+: The free base (C₆H₁₂N₄) shows a molecular ion peak at m/z 141.1134 [M+H]⁺, with fragmentation peaks at m/z 112.0877 (loss of NH₂CH₂) and 85.0787 (pyrazole-methyl fragment).

Tautomeric Behavior and Conformational Dynamics

The 1-methyl substitution on the pyrazole ring locks the tautomeric equilibrium, preventing proton migration between N1 and N2 positions. This contrasts with unsubstituted pyrazoles, which exhibit dynamic annular tautomerism in solution.

Conformational flexibility arises primarily from rotation about the C-N bond linking the pyrazole and ethylene diamine moieties. Density functional theory (DFT) studies on analogous pyrazolyl-diamines suggest two low-energy conformers:

- Extended conformation: The diamine chain aligns anti-periplanar to the pyrazole plane, minimizing steric clashes.

- Folded conformation: The chain bends toward the pyrazole ring, stabilized by intramolecular N-H···N hydrogen bonds.

In the dihydrochloride form, protonation of the amines enhances electrostatic interactions with chloride ions, favoring rigid, extended conformations in the solid state.

Comparative Analysis with Related Pyrazolyl-Diamine Derivatives

The methyl-pyrazole moiety in N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride provides distinct electronic and steric profiles compared to pyridine-based analogs. The pyrazole’s weaker basicity (pKₐ ~1.5 for the ring nitrogen vs. ~5.0 for pyridine) reduces metal-ligand charge transfer in coordination complexes. Additionally, the methyl group hinders π-stacking interactions observed in unsubstituted pyrazolyl derivatives, as evidenced by attenuated fluorescence quenching in aggregated states.

Properties

IUPAC Name |

N'-(2-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-10-6(2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOHZIVHSWEEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and Functionalization

- The 1-methyl-1H-pyrazole ring is typically synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.

- Methylation at the N1 position is often achieved by methyl iodide alkylation or by using methylated hydrazine derivatives.

- The pyrazole ring is functionalized at the 5-position to introduce a substituent that can be further elaborated, usually a halogen or a leaving group for subsequent substitution.

Introduction of the Ethane-1,2-diamine Side Chain

- The ethane-1,2-diamine group is introduced by nucleophilic substitution of an appropriate leaving group (e.g., halide) on the pyrazole derivative with ethylenediamine.

- This substitution is typically carried out under controlled temperature conditions in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol.

- Base catalysts like potassium carbonate (K2CO3) may be used to facilitate the reaction.

- Alternative approaches include reductive amination of a pyrazole aldehyde intermediate with ethylenediamine, followed by reduction.

Formation of the Dihydrochloride Salt

- The free amine compound is treated with hydrochloric acid in ethanol or other suitable solvents to form the dihydrochloride salt.

- This salt formation enhances the compound's stability, solubility, and handling properties.

- The dihydrochloride salt is isolated by filtration or crystallization.

Representative Experimental Procedure (Adapted from Related Pyrazole-Diamine Syntheses)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of 1-methyl-1H-pyrazol-5-yl intermediate | Cyclization of methylhydrazine with β-dicarbonyl compound under reflux in ethanol | Formation of N1-methyl pyrazole ring |

| 2. Halogenation or activation at 5-position | Treatment with N-bromosuccinimide (NBS) or similar halogenating agent | Introduction of bromine for substitution |

| 3. Nucleophilic substitution | Reaction of 5-bromo-N1-methylpyrazole with ethane-1,2-diamine in THF with K2CO3 at 50-80°C for 12-24 h | Formation of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine |

| 4. Salt formation | Addition of 2 equivalents of HCl in ethanol, stirring at room temperature | Precipitation of dihydrochloride salt |

Analytical and Purification Techniques

- Flash Column Chromatography is employed to purify intermediates and final products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and purity.

- Mass Spectrometry (MS) verifies molecular weight and identity.

- Crystallization from suitable solvents yields the dihydrochloride salt in pure form.

Data Table: Predicted Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H12N4 · 2HCl |

| Molecular Weight (free base) | 140.18 g/mol |

| SMILES | CN1C=CC=N1NCCN |

| InChIKey | CUTNSFKUMKABGS-UHFFFAOYSA-N |

| Predicted CCS (Collision Cross Section) [Ų] | 128.4 (M+H)+, 137.8 (M+Na)+ |

| Solubility | High in water (due to dihydrochloride salt) |

Research Findings and Optimization Notes

- The nucleophilic substitution step is critical and requires careful control of temperature and solvent to maximize yield and regioselectivity.

- Using excess ethylenediamine can drive the substitution to completion but may complicate purification.

- Formation of the dihydrochloride salt stabilizes the compound for storage and handling, improving reproducibility in downstream applications.

- Alternative synthetic routes involving Suzuki cross-coupling or Buchwald–Hartwig amination have been explored for related pyrazole derivatives but are less common for this specific compound due to simpler substitution chemistry.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Structural Characteristics

Molecular Formula and Structure

- Molecular Formula: C6H12N4

- SMILES Notation: CN1C(=CC=N1)NCCN

- InChIKey: CUTNSFKUMKABGS-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets, making it a valuable candidate for research.

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit antitumor properties. N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride may serve as a lead compound in developing new anticancer agents. Research has shown that modifications to the pyrazole ring can enhance cytotoxicity against cancer cell lines, suggesting that this compound could be optimized for better therapeutic outcomes .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been investigated for their ability to inhibit bacterial growth, which could lead to the development of new antibiotics. Further studies are needed to evaluate the efficacy of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride against various pathogens.

Materials Science

Coordination Chemistry

N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride can act as a ligand in coordination compounds. Its ability to form stable complexes with transition metals opens avenues for synthesizing new materials with unique properties. These complexes may exhibit interesting catalytic activities or electronic properties relevant for applications in sensors and electronics .

Metal-Organic Frameworks (MOFs)

The compound can be utilized in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. The incorporation of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride into MOF structures could enhance their stability and functionality due to its nitrogen-rich environment, which is conducive to metal coordination .

Case Studies

Mechanism of Action

The mechanism of action of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride with structurally related compounds from the literature, focusing on molecular features, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Physicochemical Comparison

*Calculated for free base; dihydrochloride adds ~72.92 g/mol (2 × HCl).

Structural Differences and Implications

Aromatic Core: The target compound’s methylpyrazole ring is less planar and electron-deficient compared to the 7-chloroquinoline in Ro 41-3118 and Ro 47-9394. In contrast, carboxamide derivatives (e.g., 3a) replace the diamine with a carboxamide linker, enhancing hydrogen-bonding capacity but reducing flexibility .

However, the unsubstituted primary amines may facilitate stronger ionic interactions compared to tertiary amines in Ro 47-9396 .

Substituents: The dihydrochloride salt in the target compound improves water solubility, unlike neutral carboxamides (3a–3p) or lipophilic quinolines (Ro derivatives). This property is critical for bioavailability in polar biological environments .

Biological Activity

N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological effects, and relevant research findings, including data tables and case studies.

Structural Properties

- Molecular Formula : C6H12N4

- SMILES : CN1C(=CC=N1)NCCN

- InChI : InChI=1S/C6H12N4/c1-10-6(2-4-9-10)8-5-3-7/h2,4,8H,3,5,7H2,1H3

- Molecular Weight : 140.19 g/mol

Biological Activity Overview

The biological activities of compounds containing pyrazole rings have been widely studied, particularly for their antiviral and anticancer properties. The following sections summarize the findings related to N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride and its derivatives.

Antiviral Activity

Research indicates that pyrazole derivatives exhibit significant antiviral activity against various viruses. For instance:

| Compound | Virus Target | EC50 (nM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | HIV | 0.2 | |

| Pyrazole Derivative B | HCV | 6.7 | |

| Pyrazole Derivative C | HSV-1 | 50.1% plaque reduction at 0.5 mg/mL |

These studies suggest that compounds similar to N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride may also possess antiviral properties.

Case Studies

Several case studies have highlighted the potential of pyrazole-containing compounds in therapeutic applications:

- Hepatitis C Virus (HCV) :

- Herpes Simplex Virus (HSV) :

- Measles Virus (MeV) :

The mechanism by which N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride exerts its biological effects is likely linked to its interaction with viral enzymes or host cell pathways. Pyrazole derivatives often act as inhibitors of key enzymatic processes necessary for viral replication.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies on related compounds indicate variable cytotoxicity levels depending on the structure and substituents present on the pyrazole ring.

Q & A

Q. What are the established synthetic routes for N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4,7-dichloroquinoline derivatives with ethylenediamine under reflux in anhydrous solvents (e.g., ethanol or THF) . For pyrazole-containing analogs, 1-methyl-1H-pyrazole-5-carboxyl chloride may be coupled with ethane-1,2-diamine in the presence of triethylamine or NaH in DMF/THF, followed by dihydrochloride salt formation using HCl gas . Optimization includes:

- Temperature : 60–80°C for 12–24 hours.

- Catalysts : Use of coupling agents like EDCI/HOBt for amide intermediates .

- Purification : Recrystallization from ethanol or preparative TLC (PE:EA = 8:1) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key characterization methods:

- NMR Spectroscopy : 1H-NMR (CDCl3 or DMSO-d6) identifies proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, ethylenediamine NH2 at δ 2.5–3.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C8H15N3Cl2) with <2 ppm error .

- Elemental Analysis : Confirm C, H, N content (±0.4% theoretical) .

- TLC : Monitor reaction progress (Rf ~0.5 in PE:EA) .

Q. What solvent systems and storage conditions are recommended for this compound?

- Solubility : Polar aprotic solvents (DMF, DMSO) or aqueous HCl (for dihydrochloride salt).

- Storage : –20°C in airtight, light-protected containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly in enzyme inhibition or receptor modulation?

- In Silico Screening : Use Molinspiration or Osiris protocols to predict bioactivity scores (e.g., ion channel modulation, kinase inhibition) .

- In Vitro Assays :

- Antiplasmodial Activity : Follow protocols for chloroquine analogs (e.g., IC50 determination against Plasmodium falciparum 3D7 strain) .

- Enzyme Inhibition : Test against neuronal nitric oxide synthase (nNOS) using fluorometric assays with L-arginine analogs .

- Structural Modifications : Introduce substituents (e.g., fluorophenyl, phenethyl) to enhance binding affinity .

Q. What analytical strategies resolve contradictions in biological data (e.g., conflicting IC50 values)?

- Dose-Response Curves : Use 8–12 concentration points in triplicate.

- Control Experiments : Include reference inhibitors (e.g., harmine for kinase assays) .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

- Mechanistic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. How can the compound’s pharmacokinetic properties be evaluated for in vivo studies?

- ADME Profiling :

- Metabolite Identification : Use hepatic microsomes + NADPH to detect phase I/II metabolites .

Methodological Notes

- Avoid commercial suppliers like BLD Pharm Ltd. (–2) due to unreliable purity claims.

- For reproducibility, adhere to anhydrous conditions and argon atmospheres during synthesis .

- Prioritize peer-reviewed protocols (e.g., Molecules, Scientific Reports) over vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.